6-Chloro-5-(2,3-dichlorophenyl)-2-(methanesulfonyl)-1H-benzimidazole

Structural chemistry Physicochemical profiling Benzimidazole SAR

6-Chloro-5-(2,3-dichlorophenyl)-2-(methanesulfonyl)-1H-benzimidazole (CAS 139079-38-2) is a synthetic benzimidazole derivative bearing a 2-methanesulfonyl electron-withdrawing group and a 5-(2,3-dichlorophenyl) substituent, with molecular formula C₁₄H₉Cl₃N₂O₂S and molecular weight 375.66 g/mol. Authoritative databases including J-GLOBAL classify this compound under the synonym 'Triclabendazole sulphone'.

Molecular Formula C14H9Cl3N2O2S
Molecular Weight 375.7 g/mol
CAS No. 139079-38-2
Cat. No. B12753898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-5-(2,3-dichlorophenyl)-2-(methanesulfonyl)-1H-benzimidazole
CAS139079-38-2
Molecular FormulaC14H9Cl3N2O2S
Molecular Weight375.7 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=NC2=C(N1)C=C(C(=C2)C3=C(C(=CC=C3)Cl)Cl)Cl
InChIInChI=1S/C14H9Cl3N2O2S/c1-22(20,21)14-18-11-5-8(10(16)6-12(11)19-14)7-3-2-4-9(15)13(7)17/h2-6H,1H3,(H,18,19)
InChIKeyUEGYTVWZVSLOGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-5-(2,3-dichlorophenyl)-2-(methanesulfonyl)-1H-benzimidazole (CAS 139079-38-2): Structural Identity, Pharmacological Lineage, and Procurement Significance


6-Chloro-5-(2,3-dichlorophenyl)-2-(methanesulfonyl)-1H-benzimidazole (CAS 139079-38-2) is a synthetic benzimidazole derivative bearing a 2-methanesulfonyl electron-withdrawing group and a 5-(2,3-dichlorophenyl) substituent, with molecular formula C₁₄H₉Cl₃N₂O₂S and molecular weight 375.66 g/mol [1]. Authoritative databases including J-GLOBAL classify this compound under the synonym 'Triclabendazole sulphone' [1]. However, it is structurally distinct from the principal circulating triclabendazole sulfone metabolite (CAS 106791-37-1), which carries a 2,3-dichlorophenoxy rather than a 2,3-dichlorophenyl group at the 5-position — a difference that eliminates the ether oxygen linker and reduces the molecular weight by approximately 16 Da relative to the phenoxy congener [1]. This compound belongs to the narrow-spectrum benzimidazole anthelmintic pharmacophore class, whose members are distinguished by their activity against trematode parasites, particularly Fasciola hepatica and F. gigantica, and by their distinct metabolic and physicochemical profiles that preclude simple generic substitution [2].

Why 6-Chloro-5-(2,3-dichlorophenyl)-2-(methanesulfonyl)-1H-benzimidazole Cannot Be Substituted by In-Class Benzimidazole Analogs


Benzimidazole anthelmintics are not functionally interchangeable: the substitution pattern at the 2- and 5-positions dictates the oxidation state of the sulfur centre, the electron-withdrawing capacity of the substituent, and by extension the molecule's lipophilicity, mitochondrial uncoupling potency, β-tubulin binding affinity, and metabolic fate within both the host and the parasite [1][2]. The target compound's 2-methanesulfonyl group represents the fully oxidized sulfone state (SVI), which confers the highest electron-withdrawing power among the sulfide/sulfoxide/sulfone series. This electronic property correlates directly with mitochondrial protonophoric uncoupling activity (rank order: sulfone > sulfoxide > parent sulfide) and with β-tubulin binding affinity [2][3]. Furthermore, the 5-(2,3-dichlorophenyl) substituent eliminates the ether oxygen present in the canonical triclabendazole sulfone metabolite, altering the hydrogen-bonding capacity, conformational flexibility, and metabolic vulnerability of the molecule relative to the phenoxy series [1]. In analytical and regulatory contexts, this compound serves as a structurally resolved reference standard for impurity profiling and residue monitoring, where substitution by the phenoxy congener would introduce a 16-Da mass shift and different chromatographic retention, invalidating method selectivity .

Quantitative Differentiation Evidence: 6-Chloro-5-(2,3-dichlorophenyl)-2-(methanesulfonyl)-1H-benzimidazole vs. Comparators


Structural Differentiation: Direct Phenyl vs. Phenoxy Linker at the 5-Position

The target compound (CAS 139079-38-2) bears a direct 5-(2,3-dichlorophenyl) substituent, whereas the principal triclabendazole sulfone metabolite (CAS 106791-37-1) contains a 5-(2,3-dichlorophenoxy) group. This structural difference eliminates the ether oxygen linker, reducing the molecular weight from 391.66 Da (phenoxy) to 375.66 Da (phenyl), decreasing the calculated logP from approximately 5.67 to an estimated lower value for the phenoxy congener, and removing a hydrogen-bond acceptor site, with corresponding consequences for membrane permeability, plasma protein binding, and metabolic processing [1]. The J-GLOBAL authoritative database resolves these as distinct chemical substance entries with separate CAS numbers, InChI keys, and SMILES strings [1].

Structural chemistry Physicochemical profiling Benzimidazole SAR

Mitochondrial Uncoupling Potency Rank Order: Sulfone > Sulfoxide > Parent Sulfide

In a comparative study using rat liver mitochondria, the respiratory control index (RCI) was used as an indicator of uncoupling activity for triclabendazole (TCZ, the 2-methylthio parent), triclabendazole sulfoxide (TCZ sulfoxide), and triclabendazole sulfone (TCZ sulfone). The rank order of in vitro uncoupling potency was unequivocally TCZ sulfone > TCZ sulfoxide > TCZ, with the electron-withdrawing power of the 2-position substituent identified as the principal determinant of activity [1]. Although this study employed the phenoxy-series compounds, the electronic effect of the 2-methanesulfonyl group — the strongest electron-withdrawing substituent in the series — is preserved in the target phenyl-series compound. The log-log correlation between RCI I₅₀ and membrane resistance-lowering potency (REC I₅₀) yielded r = 0.98, indicating a robust structure-activity relationship driven by the sulfone oxidation state [1].

Mitochondrial bioenergetics Protonophoric uncoupling Structure-activity relationship

β-Tubulin Binding Affinity: Sulfone Exhibits Significantly Higher Affinity Across All Isotypes

A 2023 molecular modelling and docking study evaluated the interaction of triclabendazole, triclabendazole sulphoxide, and triclabendazole sulphone with six isotypes of F. hepatica β-tubulin. Triclabendazole sulphone exhibited significantly higher binding affinity than the other two ligands (p < 0.05) across all β-tubulin isotypes examined [1]. The nucleotide binding site demonstrated higher affinity than the colchicine, albendazole, T7 loop, and pβVII binding sites (p < 0.05). This computational evidence challenges the earlier assumption that the sulphone metabolite is pharmacologically inert and suggests it may contribute to the cumulative flukicidal effect in vivo through direct tubulin engagement [1][2].

Molecular docking β-tubulin polymerization Anthelmintic target engagement

Differential Metabolic Conversion in TCBZ-Resistant vs. TCBZ-Susceptible F. hepatica

A comparative metabolism study demonstrated that triclabendazole-resistant F. hepatica isolates convert triclabendazole sulphoxide (the active metabolite) to the relatively inert triclabendazole sulphone at a rate that is on average 20.29% greater than in triclabendazole-susceptible isolates [1]. This quantitative difference in metabolic conversion capacity indicates that the sulphone formation rate serves as a biochemical marker of resistance, and that quantification of the sulphone metabolite in fluke tissue or incubation media can distinguish susceptible from resistant parasite populations [1].

Drug resistance Xenobiotic metabolism Fasciola hepatica

Plasma Protein Binding: Highest Among the Triclabendazole Metabolite Series

Triclabendazole and its two principal plasma metabolites exhibit progressively increasing plasma protein binding with increasing oxidation state at the 2-position. In human plasma, protein binding is approximately 96.7% for triclabendazole, 98.4% for the sulfoxide metabolite, and approximately 99% for the sulfone metabolite [1]. This high degree of protein binding for the sulfone contributes to its prolonged plasma residence time (tₘₐₓ ≈ 36 h post-treatment, compared to ≈ 18 h for the sulfoxide) and slow clearance from the systemic circulation [1][2]. The 2-methanesulfonyl group's enhanced electron-withdrawing character likely strengthens hydrophobic interactions with albumin binding sites relative to the sulfoxide and parent sulfide.

Pharmacokinetics Plasma protein binding Drug disposition

Ultrastructural Disruption Potency: Sulfone Causes Most Severe Tegumental Damage In Vitro

A 2009 comparative in vitro study incubated adult F. hepatica for 24 h in 15 μg/ml of triclabendazole (TCBZ), triclabendazole sulphoxide (TCBZSO), or triclabendazole sulphone (TCBZSO₂) and assessed damage via scanning and transmission electron microscopy. The order of internal ultrastructural disruption severity was TCBZSO₂ > TCBZSO > TCBZ [1]. The sulfone caused the most severe flooding of internal tissues, swelling of mitochondria in both the tegumental syncytium and tegumental cell bodies, disruption of Golgi complexes, and reduction in secretory body number. Notably, TCBZSO₂ was more disruptive to the anterior region of the fluke, while TCBZSO was more disruptive posteriorly, indicating regional differences in metabolite activity [1].

Parasite ultrastructure Scanning electron microscopy In vitro flukicidal activity

Optimal Application Scenarios for 6-Chloro-5-(2,3-dichlorophenyl)-2-(methanesulfonyl)-1H-benzimidazole in Research and Industrial Settings


Analytical Reference Standard for Triclabendazole Residue Monitoring in Food and Environmental Matrices

The compound serves as a high-purity reference standard for LC-MS/MS methods quantifying triclabendazole sulfone residues in bovine tissue, milk, and environmental water samples. Its distinct mass (375.66 Da) and chromatographic retention enable it to function as either the primary calibrant or a structurally resolved internal standard, provided the analytical method is validated specifically for the phenyl-series analyte rather than the phenoxy congener. This application is critical for laboratories conducting regulatory residue surveillance under Codex Alimentarius or EU MRL frameworks .

In Vitro Probe for Mitochondrial Uncoupling Structure-Activity Relationship Studies

Given the established rank order of mitochondrial uncoupling potency (sulfone > sulfoxide > parent), this compound can be deployed as the maximal-uncoupling reference point in head-to-head screening panels against novel benzimidazole derivatives. Researchers can use the compound's respiratory control index (RCI) depression data as a benchmark to evaluate whether structural modifications to the 2- or 5-position enhance or diminish protonophoric activity, with the electron-withdrawing methanesulfonyl group serving as the upper-bound comparator [1].

Biomarker Standard for Triclabendazole Resistance Surveillance in F. hepatica Populations

The 20.29% differential in sulfoxide-to-sulfone conversion between TCBZ-resistant and TCBZ-susceptible flukes positions the sulfone as a key analyte in ex vivo metabolic assays designed to phenotype field isolates for resistance. Procurement of the authenticated compound enables laboratories to prepare calibration curves for quantifying sulfone production rates in fluke incubation supernatants, supporting early detection of emerging resistance on livestock farms [2].

Reference Ligand for β-Tubulin Binding and Polymerization Inhibition Assays

The 2023 molecular docking evidence that the sulfone exhibits significantly higher binding affinity than triclabendazole and triclabendazole sulphoxide across all six F. hepatica β-tubulin isotypes supports its use as a reference ligand in competitive binding assays and tubulin polymerization inhibition screens. This application is relevant for academic and industrial groups conducting target-based anthelmintic drug discovery, where the sulfone can serve as a positive control or benchmark for evaluating next-generation tubulin-binding flukicides [3].

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